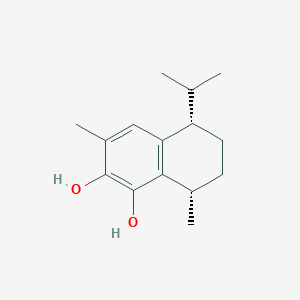

7,8-Dihydroxycalamenene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7,8-Dihydroxycalamenene, also known as this compound, is a useful research compound. Its molecular formula is C15H22O2 and its molecular weight is 234.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antiproliferative Activity

Recent studies have highlighted the antiproliferative properties of calamenene-type compounds, including 7,8-dihydroxycalamenene. Research on extracts from the Madagascan plant Sterculia tavia demonstrated that various calamenene-type sesquiterpenoids exhibited modest antiproliferative activities against ovarian cancer cell lines (A2780), with IC50 values indicating their potential as therapeutic agents. The specific activities of these compounds suggest that modifications in their structure can enhance their efficacy against cancer cells .

| Compound | IC50 Value (µM) |

|---|---|

| Tavinin A | 5.5 |

| Epi-tavinin A | 6.7 |

| Mansonone G | 10.2 |

Neuroprotective Effects

This compound has been studied for its neuroprotective effects, particularly in models of traumatic brain injury (TBI). In these studies, the compound demonstrated the ability to prevent dendritic degeneration and neuronal death induced by TBI. This protective effect is attributed to its ability to activate tropomyosin-receptor-kinase B (TrkB), mimicking brain-derived neurotrophic factor (BDNF) functions, which are crucial for neuronal survival and regeneration .

Case Studies on Neuroprotection

- Study on Traumatic Brain Injury : Mice treated with this compound post-TBI showed improved rotarod performance and reduced dendritic spine loss compared to control groups. This suggests significant functional recovery associated with dendritic protection .

- Alzheimer's Disease Models : In various Alzheimer’s disease mouse models, administration of this compound resulted in improved memory performance in behavioral tests such as the Morris water maze, along with reductions in amyloid-beta plaque deposition .

Potential Applications in Drug Development

The unique properties of this compound position it as a promising candidate for drug development:

- Cancer Therapy : Its antiproliferative activity indicates potential for use in developing new cancer therapies.

- Neurodegenerative Diseases : Given its neuroprotective effects, this compound could be explored further for treating conditions like Alzheimer’s disease and Parkinson’s disease.

Análisis De Reacciones Químicas

Stereochemical Resolution and Derivative Formation

The stereochemical integrity of calamenene derivatives is preserved through enantiospecific transformations:

-

Reduction : LiAlH₄ reduction of methyl carboxylate precursors (e.g., (5R,8S)-methyl-4-hydroxy-8-isopropyl-5-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate) yields diastereomeric diols with retained configurations .

-

Hydrogenation : Catalytic hydrogenation (H₂, 10% Pd/C, MeOH, 1 h) selectively reduces double bonds without altering stereocenters .

-

Methylation : K₂CO₃/Me₂SO₄ in acetone reflux introduces methoxy groups at position 2, yielding 2-methoxycalamenene derivatives .

Spectroscopic Validation :

-

NMR : ¹H NMR (400 MHz, CDCl₃) of 7,8-dihydroxycalamenene shows characteristic signals:

-

Optical Rotation : [α]D = −46.9 (c 1, CHCl₃) for enantiopure (7S,10R)-isomer, confirming stereochemical assignment .

Mechanistic Insights into Cyclization and Byproduct Formation

The acid-mediated cyclization proceeds via a carbocation intermediate stabilized by allylic strain, directing cis-diol formation. Competing pathways explain the co-production of mansonone C:

Propiedades

Fórmula molecular |

C15H22O2 |

|---|---|

Peso molecular |

234.33 g/mol |

Nombre IUPAC |

(5S,8S)-3,8-dimethyl-5-propan-2-yl-5,6,7,8-tetrahydronaphthalene-1,2-diol |

InChI |

InChI=1S/C15H22O2/c1-8(2)11-6-5-9(3)13-12(11)7-10(4)14(16)15(13)17/h7-9,11,16-17H,5-6H2,1-4H3/t9-,11-/m0/s1 |

Clave InChI |

CGMRLDYEJWKTEX-ONGXEEELSA-N |

SMILES isomérico |

C[C@H]1CC[C@H](C2=C1C(=C(C(=C2)C)O)O)C(C)C |

SMILES canónico |

CC1CCC(C2=C1C(=C(C(=C2)C)O)O)C(C)C |

Sinónimos |

7,8-dihydroxycalamenene |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.